molecular formula C26H25Cl2FN6O7S2 B14013898 4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride CAS No. 20111-26-6

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride

Cat. No.: B14013898
CAS No.: 20111-26-6
M. Wt: 687.5 g/mol
InChI Key: TXJKMCZIKFUTSC-UHFFFAOYSA-N
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Description

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves multiple steps. The initial step typically includes the formation of the pyrimidine core, followed by the introduction of the dichlorophenyl group. Subsequent steps involve the attachment of the ethylphenyl group and the sulfonyl fluoride moiety. Common reagents used in these reactions include phosphorus oxychloride, N-iodosuccinimide, and various solvents like acetonitrile and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride is unique due to its combination of a pyrimidine core with a sulfonyl fluoride group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

20111-26-6

Molecular Formula

C26H25Cl2FN6O7S2

Molecular Weight

687.5 g/mol

IUPAC Name

4-[[4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C26H23Cl2FN6O3S.H2O4S/c27-20-11-6-17(13-21(20)28)23-22(34-25(31)35-24(23)30)12-5-15-1-3-16(4-2-15)14-32-26(36)33-18-7-9-19(10-8-18)39(29,37)38;1-5(2,3)4/h1-4,6-11,13H,5,12,14H2,(H2,32,33,36)(H4,30,31,34,35);(H2,1,2,3,4)

InChI Key

TXJKMCZIKFUTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)CNC(=O)NC4=CC=C(C=C4)S(=O)(=O)F.OS(=O)(=O)O

Origin of Product

United States

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